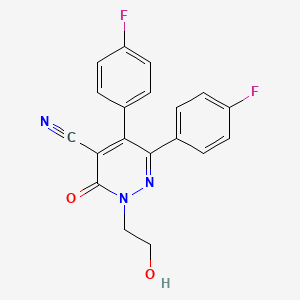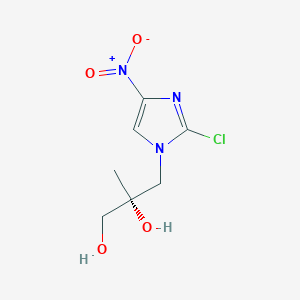![molecular formula C₈H₇N₃O₅S B1142383 (αZ)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid CAS No. 189099-01-2](/img/new.no-structure.jpg)
(αZ)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(αZ)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid is a complex organic compound characterized by its unique structure, which includes an acetyloxy group, an imino group, a formylamino group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (αZ)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the acetyloxy and imino groups via acylation and imination reactions, respectively. The formylamino group is then introduced through a formylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(αZ)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
(αZ)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (αZ)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid involves its interaction with specific molecular targets and pathways. The acetyloxy and imino groups play crucial roles in its reactivity, enabling it to form covalent bonds with target molecules. The thiazole ring provides stability and enhances its binding affinity to biological targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(αZ)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid: shares similarities with other thiazole derivatives, such as thiazoleacetic acid and thiazolecarboxylic acid.
Iminyl radicals: Compounds containing iminyl radicals exhibit similar reactivity and are used in various synthetic applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
189099-01-2 |
|---|---|
Molecular Formula |
C₈H₇N₃O₅S |
Molecular Weight |
257.22 |
Synonyms |
(Z)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1142303.png)

![[3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride](/img/structure/B1142311.png)

![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1142316.png)

![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid](/img/structure/B1142318.png)

